2-Amino-6-butyl-4-(4-chlorophenyl)-5-propylpyridine-3-carbonitrile
Overview
Description
2-Amino-6-butyl-4-(4-chlorophenyl)-5-propylpyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as amino, butyl, chlorophenyl, propyl, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-butyl-4-(4-chlorophenyl)-5-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of Functional Groups: The amino, butyl, chlorophenyl, propyl, and carbonitrile groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-butyl-4-(4-chlorophenyl)-5-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-6-butyl-4-(4-chlorophenyl)-5-propylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-butyl-4-(4-chlorophenyl)-5-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially modulating their activity. For example, the amino group may form hydrogen bonds with target proteins, while the chlorophenyl group may engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile
- 2-Amino-6-butyl-4-(4-fluorophenyl)-5-propylpyridine-3-carbonitrile
- 2-Amino-6-butyl-4-(4-chlorophenyl)-5-ethylpyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-6-butyl-4-(4-chlorophenyl)-5-propylpyridine-3-carbonitrile stands out due to its specific combination of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-6-butyl-4-(4-chlorophenyl)-5-propylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-3-5-7-17-15(6-4-2)18(16(12-21)19(22)23-17)13-8-10-14(20)11-9-13/h8-11H,3-7H2,1-2H3,(H2,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGONYAZVUXJYLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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